Nitric acid, zirconium salt

Nano-zirconia powder synthesis Polyacrylamide gel method Thermal decomposition kinetics

Chloride-based zirconium precursors (e.g., ZrOCl₂) leave corrosive residues during thermal processing, poisoning catalysts and damaging equipment. Zirconium nitrate (CAS 16092-48-1) offers a clean alternative with unique volatility for vapor-phase delivery. • Sublimes at 95°C (0.2 mm Hg) - enables CVD/ALD deposition of ZrO₂ thin films • Clean decomposition to ZrO₂ at 285°C on Si - no chloride or carbonaceous residues • Higher surface area & pore volume catalyst supports vs. oxychloride-derived powders • Reduces nano-zirconia calcination temperature by 43-50°C vs. sulfate/oxychloride precursors

Molecular Formula N4O12Zr
Molecular Weight 153.23 g/mol
CAS No. 16092-48-1
Cat. No. B096632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitric acid, zirconium salt
CAS16092-48-1
Synonymsnitric acid, zirconium salt
Molecular FormulaN4O12Zr
Molecular Weight153.23 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[Zr+4]
InChIInChI=1S/NO3.Zr/c2-1(3)4;/q-1;+4
InChIKeyJHHSIWYRUIFENY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Zirconium Nitrate Precursor Procurement: Key Specifications for CAS 16092-48-1 in Advanced Ceramic and Coating Synthesis


Nitric acid, zirconium salt (CAS 16092-48-1), commonly encountered as zirconium(IV) nitrate (Zr(NO₃)₄) or zirconyl nitrate (ZrO(NO₃)₂·xH₂O), is a water-soluble inorganic precursor belonging to the class of transition metal nitrate salts. It is characterized by strong oxidizing properties and facile thermal decomposition to zirconium dioxide (ZrO₂) above 100 °C [1]. Its volatility, achieved through sublimation at 95 °C under 0.2 mm Hg vapor pressure, distinguishes it from most other zirconium precursors and enables unique vapor-phase processing routes such as chemical vapor deposition (CVD) [1]. Industrially, it serves as a critical raw material in the production of advanced ceramics, heterogeneous catalyst supports, corrosion-resistant coatings, and nuclear-grade materials [2].

Why Zirconium Oxychloride and Zirconium Acetate Cannot Substitute for Zirconium Nitrate in Critical Applications


Although zirconium oxychloride (ZrOCl₂·8H₂O) and zirconium acetate are also common water-soluble zirconium precursors, they are not functionally interchangeable with zirconium nitrate due to fundamental differences in counter-ion chemistry, thermal decomposition behavior, and the properties of the resulting solid materials. Oxychloride-based precursors introduce residual chloride ions, which can lead to catalyst poisoning and equipment corrosion during high-temperature processing [1], while nitrate precursors decompose cleanly to yield homogeneous ceramic powders without segregated phases [2]. Furthermore, zirconium nitrate uniquely combines high volatility with predictable decomposition kinetics, a property absent in both zirconium oxychloride and zirconium acetate, which decompose without sublimation [3]. These differences produce measurable, application-critical variations in pore structure, phase purity, dielectric properties, and corrosion inhibition performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence: Zirconium Nitrate vs. Zirconium Oxychloride, Sulfate, and Acetate


Lower Xerogel Thermo-Decomposing Temperature: Zirconium Oxynitrate vs. Zirconium Sulfate and Oxychloride in Polyacrylamide Gel Route

In a polyacrylamide gel synthesis of zirconia nanopowders, zirconium oxynitrate-derived xerogel exhibits the lowest thermo-decomposing temperature at approximately 530 °C. This is 43 °C lower than the temperature required for zirconium sulfate-derived xerogel (∼573 °C) and 50 °C lower than for zirconium oxychloride-derived xerogel (∼580 °C), as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) [1]. The lower decomposition temperature translates directly to reduced energy consumption during calcination.

Nano-zirconia powder synthesis Polyacrylamide gel method Thermal decomposition kinetics

Volatile Sublimation for CVD: Zirconium Nitrate vs. Non-Volatile Zirconium Chloride and Acetate Precursors

Anhydrous zirconium nitrate (Zr(NO₃)₄) sublimes at 95 °C with a vapor pressure of 0.2 mm Hg, enabling its use as a volatile precursor for chemical vapor deposition to produce ZrO₂ thin films on silicon substrates at 285 °C [1]. In contrast, zirconium oxychloride and zirconium acetate are ionic salts that thermally decompose without sublimation and thus cannot be delivered via vapor-phase transport. While no specific vapor pressure values exist for the comparators because these compounds do not sublime under standard processing conditions, this represents a fundamental phase-behavior distinction at the class level.

Chemical vapor deposition (CVD) Atomic layer deposition (ALD) Thin film coating

Superior Precursor for Uniform Sol Synthesis: Zirconium Nitrate vs. Zirconium Oxychloride for Zirconyl Oxalate Sol

In a direct comparative study of precursors for zirconyl oxalate sol preparation, zirconium nitrate was demonstrated to be more suitable than zirconium oxychloride for obtaining a stable sol with uniform particle distribution. The study reported that nitrate-based precursors yield a homogeneous, stable sol, whereas oxychloride-based precursors produced less uniform dispersions [1]. This finding is significant for sol-gel coating and powder synthesis applications where uniformity of the colloidal intermediate directly determines final product quality.

Sol-gel processing Colloidal stability Zirconia precursor

Enhanced Pore Structure After Thermal Decomposition: Zirconium Oxynitrate vs. Zirconium Oxychloride at 350–1000 °C

Upon thermal decomposition across the temperature range of 350–1000 °C in air, calcined powders derived from zirconium oxynitrate exhibited much larger pore volume, higher surface area, and greater volume shrinkage compared to powders derived from zirconium oxychloride processed under identical conditions [1]. Additionally, at low calcination temperatures, the crystallite size of metastable tetragonal ZrO₂ formed from oxynitrate was smaller than that from oxychloride. Although quantitative specific surface area values are behind a paywall, the abstract explicitly reports 'much larger' differences that are statistically and practically meaningful.

Porous ceramics Catalyst support Thermal decomposition

Chromate-Free Corrosion Inhibition with Color Advantage: Zirconyl Nitrate–Yttrium Nitrate Synergy vs. Hexafluorozirconate Coatings

According to patent EP-2576083-A1 (DEFT Inc.), a coating composition comprising the combination of yttrium nitrate with zirconyl nitrate provides resistance to flash corrosion rusting on iron (Fe) substrates while maintaining a more colorless appearance compared to compositions containing hexafluorozirconate [1]. This dual advantage—corrosion protection comparable to or exceeding traditional zirconium-based pretreatments combined with superior optical transparency—is specifically attributed to the zirconyl nitrate component working synergistically with yttrium nitrate, as hexafluorozirconate-containing compositions are described as producing less colorless coatings.

Corrosion-resistant coatings Chromate replacement Metal pretreatment

Procurement-Relevant Application Scenarios Where Substituting Zirconium Nitrate Would Compromise Performance


Chemical Vapor Deposition of ZrO₂ Gate Dielectrics and Optical Thin Films

For CVD and ALD processes requiring a volatile zirconium source, anhydrous zirconium nitrate (Zr(NO₃)₄) is one of the only viable water-soluble precursors due to its sublimation at 95 °C (0.2 mm Hg) and clean decomposition to ZrO₂ at 285 °C on silicon substrates [1]. Zirconium oxychloride and zirconium acetate cannot substitute here because they lack volatile behavior and would leave corrosive chloride or carbonaceous residues. Procurement for semiconductor or optical coating applications must specify the anhydrous nitrate form to ensure vapor-phase delivery compatibility.

High-Porosity Catalyst Support Synthesis via Thermal Decomposition

When the target application requires high-pore-volume, high-surface-area ZrO₂ catalyst supports, zirconium oxynitrate should be prioritized over zirconium oxychloride as the precursor. Calcinations conducted between 350 and 1000 °C consistently produce powders from oxynitrate with much larger pore volume and surface area relative to oxychloride-derived powders under identical conditions [2]. This advantage directly benefits catalyst dispersion in applications such as selective methanation, methanol oxidation, and petrochemical processing.

Chromate-Free Corrosion-Resistant Coating Formulations for Aerospace and Automotive Metals

For aqueous corrosion-resistant coating systems targeting aluminum or iron substrates, formulations combining zirconyl nitrate with yttrium nitrate offer validated flash corrosion rusting resistance on Fe with superior colorless appearance versus hexafluorozirconate-based alternatives, as established in patent EP-2576083-A1 [3]. Procurement should prioritize high-purity zirconyl nitrate solution for these chromate-free pretreatment formulations, particularly when coating optical clarity is a customer-facing specification.

Energy-Efficient Nano-Zirconia Powder Manufacturing via Polyacrylamide Gel Route

When selecting a zirconium precursor for the polyacrylamide gel synthesis of nano-zirconia powders, zirconium oxynitrate reduces the required thermo-decomposing temperature to approximately 530 °C—significantly lower than the 573–580 °C required for sulfate or oxychloride precursors [4]. This 43–50 °C reduction translates directly to lower furnace energy consumption in production-scale calcination, making the nitrate precursor the cost-efficient choice for manufacturers prioritizing both energy savings and throughput.

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